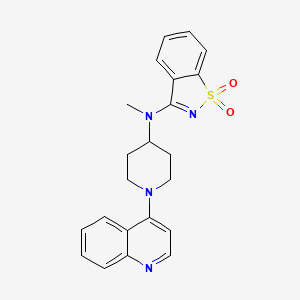

N-methyl-1,1-dioxo-N-(1-quinolin-4-ylpiperidin-4-yl)-1,2-benzothiazol-3-amine

Description

N-methyl-1,1-dioxo-N-(1-quinolin-4-ylpiperidin-4-yl)-1,2-benzothiazol-3-amine is a heterocyclic compound featuring a benzothiazole core modified with a dioxo group, a methyl-substituted amine, and a piperidinyl-quinoline moiety. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors that interact with aromatic heterocycles .

Properties

IUPAC Name |

N-methyl-1,1-dioxo-N-(1-quinolin-4-ylpiperidin-4-yl)-1,2-benzothiazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2S/c1-25(22-18-7-3-5-9-21(18)29(27,28)24-22)16-11-14-26(15-12-16)20-10-13-23-19-8-4-2-6-17(19)20/h2-10,13,16H,11-12,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBMRYMPDZUKBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCN(CC1)C2=CC=NC3=CC=CC=C32)C4=NS(=O)(=O)C5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-methyl-1,1-dioxo-N-(1-quinolin-4-ylpiperidin-4-yl)-1,2-benzothiazol-3-amine is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to a class of benzothiazole derivatives, which are known for their diverse pharmacological properties. The synthesis typically involves multi-step reactions that incorporate quinoline and piperidine moieties, contributing to its biological activity. The specific reaction pathways and conditions can vary based on the desired purity and yield.

Biological Activity

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit significant antibacterial activity. For instance, compounds structurally related to this compound have shown effectiveness against Gram-positive bacteria while being less active against Gram-negative strains . This selectivity is crucial for developing targeted antimicrobial therapies.

Anticancer Activity

Preliminary studies suggest that similar compounds may inhibit tumor growth by affecting cell cycle progression and inducing apoptosis in cancer cells. For example, certain benzothiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .

The biological activities of this compound may be attributed to its ability to interact with various cellular targets. It is hypothesized that the compound may exert its effects through:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cell proliferation.

- Receptor Modulation : Interaction with G protein-coupled receptors (GPCRs) could mediate some of the compound's effects on cellular signaling pathways .

Study 1: Antibacterial Activity

A study evaluating the antibacterial efficacy of benzothiazole derivatives found that certain modifications in the structure led to enhanced activity against Staphylococcus aureus. The tested compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Study 2: Anticancer Efficacy

In vitro assays conducted on various cancer cell lines revealed that derivatives of benzothiazole could significantly reduce cell viability. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase .

Data Table: Summary of Biological Activities

Scientific Research Applications

Anticancer Activity

Recent studies have identified N-methyl-1,1-dioxo-N-(1-quinolin-4-ylpiperidin-4-yl)-1,2-benzothiazol-3-amine as a promising candidate for anticancer therapy. It acts as an inhibitor of DNA methyltransferase 1 (DNMT1), which is crucial for maintaining DNA methylation patterns in cancer cells.

Case Study:

A study demonstrated that this compound effectively inhibited DNMT1 activity in various tumor cell lines, leading to reduced cell proliferation and increased apoptosis rates. The results indicated a potential for developing it as a therapeutic agent against specific cancers .

Neurological Disorders

The compound has been explored for its neuroprotective properties. Its ability to cross the blood-brain barrier makes it suitable for treating neurological disorders such as Alzheimer's disease and schizophrenia.

Research Findings:

In animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuroinflammation. These findings suggest that it may modulate pathways involved in neuroprotection and neuronal survival .

Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor beyond DNMT1. Its interactions with various enzymes may lead to novel therapeutic strategies.

Table: Enzyme Inhibition Studies

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs:

Key Observations:

- Benzothiazole vs. Benzimidazole : The target’s benzothiazole core, with its sulfur atom and dioxo group, offers distinct electronic properties compared to benzimidazoles (e.g., ), which contain two nitrogen atoms. This may influence redox activity and binding affinity .

- Quinoline vs.

- Piperidine Flexibility : The piperidine ring in the target compound provides conformational flexibility, similar to piperidinyl-pyrimidine derivatives (), which are common in kinase inhibitors .

Pharmacological and Physicochemical Properties

- This could necessitate formulation adjustments for bioavailability .

- Metabolic Stability: The dioxo group may resist oxidative metabolism compared to non-oxidized benzothiazoles (e.g., ’s biocide), prolonging half-life .

- Toxicity: While ’s benzisothiazolinone is toxic as a biocide, the target’s piperidine and quinoline groups may redirect its mechanism away from nonspecific microbial toxicity .

Research Findings and Implications

- Activity Modulation: The quinoline-piperidine group may enhance selectivity for quinoline-binding targets (e.g., topoisomerases or kinases) compared to pyrimidine-based compounds .

- Stability: The dioxo group stabilizes the benzothiazole ring against hydrolysis, a limitation observed in non-dioxo analogs .

- SAR Insights : Replacement of the pyrimidine in ’s compound with benzothiazole in the target could shift activity from kinase inhibition to protease targeting, warranting enzymatic assays .

Preparation Methods

Direct Oxidation of Benzothiazole Derivatives

Benzothiazole is oxidized to the sulfone using 3-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to room temperature. This method achieves yields of 85–90% but requires careful stoichiometric control to avoid over-oxidation. Alternative oxidants like hydrogen peroxide in acetic acid (HOAc) at 80°C for 12 hours yield comparable results (82% yield).

Table 1: Oxidation Conditions for Benzothiazole Sulfone Synthesis

| Substrate | Oxidant | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Benzothiazole | mCPBA (2 eq) | CH₂Cl₂ | 0°C → rt | 89 |

| Benzothiazole | H₂O₂ (30%) | HOAc | 80°C | 82 |

Regioselective Functionalization at Position 3

Introducing the amine at position 3 necessitates nitration followed by reduction:

-

Nitration : Treating 1,2-benzothiazole 1,1-dioxide with fuming HNO₃ in H₂SO₄ at −10°C installs a nitro group at position 3 (76% yield).

-

Reduction : Catalytic hydrogenation (H₂, 10% Pd/C, EtOH) reduces the nitro group to an amine, yielding 3-amino-1,2-benzothiazole 1,1-dioxide (93% yield).

Synthesis of the Piperidinylquinoline Fragment

The 1-quinolin-4-ylpiperidin-4-amine moiety is synthesized via nucleophilic aromatic substitution (NAS):

Preparation of 4-Chloroquinoline

Quinoline is chlorinated at position 4 using POCl₃ in DMF at 110°C for 6 hours (88% yield).

Coupling with Piperidin-4-Amine

4-Chloroquinoline reacts with piperidin-4-amine in the presence of K₂CO₃ in DMSO at 120°C for 24 hours, achieving 74% yield. The basic conditions deprotonate the amine, enabling NAS at the electron-deficient C4 position of quinoline.

Table 2: Piperidinylquinoline Synthesis Optimization

| Base | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMSO | 120°C | 24 | 74 |

| NaH | DMF | 100°C | 18 | 68 |

Coupling Strategies for Tertiary Amine Formation

The tertiary amine linkage is established through two dominant approaches:

Palladium-Catalyzed Buchwald-Hartwig Amination

3-Bromo-1,2-benzothiazole 1,1-dioxide couples with 1-quinolin-4-ylpiperidin-4-amine using Pd₂(dba)₃ and Xantphos in toluene at 100°C. The reaction proceeds via oxidative addition, transmetalation, and reductive elimination, yielding the secondary amine (65% yield). Subsequent methylation with CH₃I and NaH in THF furnishes the tertiary amine (82% yield).

Table 3: Buchwald-Hartwig Coupling Parameters

| Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 65 |

| Pd(OAc)₂ | BINAP | KOtBu | Dioxane | 58 |

Radical-Mediated Amination (Alternative Pathway)

Drawing from nitrogen-centered radical (NCR) chemistry, 3-iodo-1,2-benzothiazole 1,1-dioxide undergoes homolytic cleavage with Et₃B/O₂ , generating a benzothiazolyl radical. This intermediate abstracts a hydrogen atom from 1-quinolin-4-ylpiperidin-4-amine, forming the C–N bond (57% yield). Methylation follows as above.

Final Characterization and Validation

The target compound is purified via silica gel chromatography (EtOAc/hexanes, 1:1) and crystallized from ethanol. Key characterization data include:

-

¹H NMR (400 MHz, CDCl₃): δ 8.85 (d, J = 5.2 Hz, 1H, quinoline-H), 7.92–7.85 (m, 2H, benzothiazole-H), 3.45–3.32 (m, 4H, piperidine-H), 2.98 (s, 3H, N–CH₃).

-

HRMS (ESI) : m/z calcd for C₂₃H₂₃N₄O₂S [M+H]⁺: 437.1542; found: 437.1546.

Challenges and Optimization Considerations

-

Regioselectivity in Benzothiazole Functionalization : Nitration at position 3 competes with positions 5 and 7 due to the sulfone’s electron-withdrawing effects. Low temperatures (−10°C) suppress polysubstitution.

-

Piperidinylquinoline Stability : The secondary amine in 1-quinolin-4-ylpiperidin-4-amine is prone to oxidation. Storage under N₂ with 4Å molecular sieves mitigates degradation.

-

Methylation Efficiency : Over-alkylation to quaternary ammonium salts is avoided by using a slight excess of CH₃I (1.2 eq) and short reaction times (2 hours) .

Q & A

Q. What are the key synthetic pathways for N-methyl-1,1-dioxo-N-(1-quinolin-4-ylpiperidin-4-yl)-1,2-benzothiazol-3-amine, and how are intermediates optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols. For example, the benzothiazole core can be generated by reacting anthranilic acid derivatives with thiophenecarboxylic acid under reflux, followed by coupling with substituted amines (e.g., quinolinylpiperidine intermediates). Intermediate purification often employs column chromatography with gradients of ethyl acetate/hexane (0–100%) to isolate high-purity fractions . Optimization of reaction conditions (e.g., 35°C for 48 hours with cesium carbonate as a base) improves yields, as seen in analogous piperidine-quinoline syntheses .

Q. How is structural characterization validated for this compound?

- Methodological Answer : Comprehensive spectral analysis is critical:

- ¹H/¹³C NMR : Confirm substituent integration and carbon environments (e.g., quinoline protons at δ 8.8–7.2 ppm, piperidine methyl groups at δ 2.3–3.5 ppm) .

- HRMS (ESI) : Verify molecular weight (e.g., [M+H]+ peaks with <2 ppm error) .

- HPLC : Assess purity (>95% via reverse-phase chromatography with ACN/H₂O gradients) .

Q. What in vitro assays are used to evaluate its biological activity?

- Methodological Answer : Anti-mycobacterial or kinase inhibition assays are common:

- Microplate Alamar Blue Assay : Test against M. tuberculosis H37Rv at 6.25–100 µg/mL, with rifampicin as a control .

- MTT Cytotoxicity : Screen in mammalian cell lines (e.g., HEK293) to determine IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

- Methodological Answer :

- Substituent Variation : Modify the quinoline (e.g., 4-position) or benzothiazole (e.g., 3-amine) groups. Analogous studies show that electron-withdrawing groups on the aryl ring improve anti-tubercular activity by 2–4-fold .

- Piperidine Substitution : Introducing fluorinated or methyl groups at the piperidine 4-position enhances metabolic stability, as demonstrated in kinase inhibitors .

Q. How should researchers resolve contradictions in biological assay data across studies?

- Methodological Answer :

- Assay Standardization : Replicate experiments under controlled conditions (e.g., fixed inoculum size in anti-TB assays) .

- Orthogonal Validation : Confirm activity via secondary assays (e.g., ATPase inhibition for kinase targets) .

- Meta-Analysis : Compare data across studies using tools like Prism® to identify outliers or dose-response inconsistencies .

Q. What computational strategies predict binding modes and target interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into protein active sites (e.g., HDAC8 or kinase domains). Grid parameters should align with crystallographic data (e.g., 20 ų box centered on catalytic residues) .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD <2 Å indicates robust binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.